Alendronic acid

Overview

Description

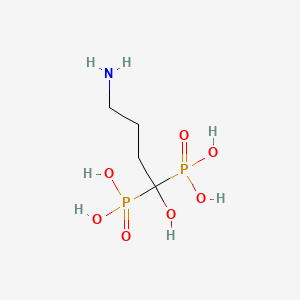

Alendronic acid (C₄H₁₃NO₇P₂), a nitrogen-containing bisphosphonate, was first synthesized in 1978 and approved for clinical use in 1995 . It is widely prescribed for osteoporosis and Paget’s disease of bone, functioning by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing fracture risk .

Mechanism of Action: this compound binds to hydroxyapatite crystals in bone, selectively targeting osteoclasts. Its nitrogen moiety disrupts the mevalonate pathway, inducing osteoclast apoptosis and suppressing bone turnover .

Synthesis: Modern synthesis involves γ-aminobutyric acid, phosphorus trichloride, and phosphorous acid in solvents like acetonitrile or sulfolane. Microwave-assisted methods achieve comparable yields (41%) to thermal methods (38%) but with significantly shorter reaction times (17 minutes vs. 9.5 hours) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alendronic acid involves the reaction of 4-aminobutyric acid with phosphorus trichloride and phosphorous acid. The process can be summarized in the following steps :

Reaction with Phosphorus Trichloride: 4-aminobutyric acid is reacted with phosphorus trichloride in the presence of a solvent such as methylene chloride.

Hydrolysis: The resulting intermediate is hydrolyzed with water to form this compound.

Purification: The crude product is purified by recrystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Alendronic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group in this compound can participate in substitution reactions with various electrophiles.

Complexation Reactions: this compound can form complexes with metal ions, which is significant in its biological activity.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Complexation Reactions: Metal salts such as calcium chloride or magnesium chloride are used under neutral or slightly acidic conditions.

Major Products:

Substitution Reactions: Products include N-substituted this compound derivatives.

Complexation Reactions:

Scientific Research Applications

Treatment of Osteoporosis

Indications:

- Postmenopausal Osteoporosis: Alendronic acid is approved for the treatment and prevention of osteoporosis in postmenopausal women. Clinical studies indicate a significant reduction in the risk of vertebral and hip fractures by 47% to 56% in this population .

- Male Osteoporosis: The drug is also indicated for osteoporosis in men, showing similar efficacy in increasing bone mineral density (BMD) and reducing fracture risk .

- Glucocorticoid-Induced Osteoporosis: this compound is effective in preventing bone loss associated with long-term glucocorticoid therapy .

- Paget's Disease of Bone: It is used to manage Paget's disease, where it helps normalize elevated serum alkaline phosphatase levels and reduce skeletal complications .

Mechanism of Action:

this compound binds to hydroxyapatite crystals in bone, inhibiting osteoclast activity, which leads to decreased bone resorption and increased bone mass .

Potential Applications Beyond Osteoporosis

Recent studies have explored additional therapeutic roles for this compound:

- Osteoarthritis: Research indicates that this compound may promote cartilage repair and reduce inflammation in osteoarthritis models, suggesting its potential utility beyond osteoporosis .

- Type 2 Diabetes Prevention: A clinical study found that this compound treatment reduced the incidence of type 2 diabetes among patients, indicating a possible protective metabolic effect .

- Neurological Benefits: In animal models resembling Alzheimer's disease, this compound administration reversed cognitive decline and neuropathologies, hinting at neuroprotective properties .

Case Study 1: Long-Term Treatment Outcomes

A retrospective case study followed an 80-year-old female patient treated with this compound for osteoporosis over two years. Initial BMD measurements showed significant improvement (T-score increased from -3.93 to -3.54). However, upon discontinuation without medical advice, the patient experienced a fragility fracture, highlighting the importance of adherence to prescribed therapy for maintaining BMD .

Case Study 2: Adverse Effects

A report discussed an elderly female patient who developed bilateral atypical femoral fractures after long-term use of this compound. This case emphasized the need for careful monitoring and patient education regarding potential side effects associated with prolonged bisphosphonate therapy .

Comparative Efficacy

The following table summarizes findings from various studies assessing the efficacy of this compound compared to other treatments:

Mechanism of Action

Alendronic acid exerts its effects by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This inhibition is dose-dependent and significantly reduces bone turnover, leading to an increase in bone mineral density . The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function .

Comparison with Similar Compounds

Chemical and Structural Properties

Key Insights :

- This compound’s primary amino group and intermediate alkyl chain optimize bone affinity and bioavailability compared to pamidronic (shorter chain) and ibandronic (bulkier tertiary amine) acids .

- Zoledronic acid’s imidazole ring enhances potency but increases renal toxicity risk .

Key Insights :

- This compound synthesis achieves higher yields (70–90%) than ibandronic acid (43–82%) due to optimized reagent ratios and solvent systems .

- Microwave-assisted methods reduce synthesis time without compromising yield .

Key Insights :

- This compound and denosumab show comparable compliance rates (>88% for oral this compound vs. 94% for denosumab injections) .

- Zoledronic acid offers superior fracture reduction but higher renal toxicity risk .

- This compound’s rare aspiration risk (0.01%) necessitates strict dosing protocols (upright posture, fasting) .

Pharmacokinetics and Formulation

| Formulation | Disintegration Time (s) | Dissolution Rate (% in 15 min) | Bioavailability (%) |

|---|---|---|---|

| Branded (Fosamax) | 43–78 | >85 | 0.6–0.7 |

| Generic (Teva) | 14–29 | >80 | 0.6–0.7 |

| Oral Solution | N/A | N/A | 0.6 |

Key Insights :

- Weekly oral dosing (70 mg) balances efficacy with convenience, improving adherence over daily regimens .

Cost and Accessibility

Biological Activity

Alendronic acid, a bisphosphonate medication, is primarily used to prevent and treat osteoporosis by inhibiting bone resorption. Its biological activity extends beyond merely reducing osteoclast activity; recent studies suggest it may also enhance osteoblast differentiation and impact various physiological processes. This article delves into the biological activity of this compound, presenting data from research findings, case studies, and relevant clinical implications.

This compound functions by binding to hydroxyapatite in bone, which inhibits osteoclast-mediated bone resorption. The drug is taken up by osteoclasts through fluid-phase endocytosis, leading to their apoptosis and a subsequent decrease in bone turnover. The pharmacokinetics of this compound reveal a low oral bioavailability (approximately 0.64% in women and 0.59% in men), which can be significantly reduced if taken with food .

Table 1: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | 0.64% (women), 0.59% (men) |

| Volume of Distribution | 28 L |

| Protein Binding | 78% |

| Elimination Route | Urinary excretion |

Osteogenic Effects

Recent studies indicate that this compound not only inhibits osteoclasts but also enhances osteoblast differentiation. In a study involving D1 cells, this compound treatment resulted in significant increases in alkaline phosphatase (ALP) activity and mRNA expressions of osteocalcin and osteopontin, markers of osteoblast differentiation. Specifically, ALP activity increased by up to 141% at certain concentrations (p < 0.0001) compared to controls .

Case Study: Long-Term Treatment Effects

A notable case study involved an elderly female patient treated with this compound for osteoporosis over two decades. Initially prescribed this compound, her bone mineral density (BMD) improved significantly after two years. However, discontinuation led to a decrease in BMD and a fragility fracture, underscoring the importance of compliance with bisphosphonate therapy for maintaining skeletal health .

Case Study: Modic Changes and Back Pain

A recent case-control study assessed the effects of long-term this compound treatment on Modic changes associated with low back pain (LBP). Patients receiving this compound for an average of 124 weeks exhibited a significantly lower prevalence of Modic changes compared to controls (p < 0.001). This suggests potential therapeutic benefits for patients with osteoporosis experiencing LBP .

Adverse Effects

While this compound is effective in managing osteoporosis, it is not without risks. Long-term use has been associated with atypical femoral fractures and oral mucosal ulcerations. One case reported a 92-year-old female who sustained bilateral femoral fractures after prolonged use of this compound, highlighting the need for careful monitoring and patient education regarding potential side effects .

Table 2: Reported Adverse Effects of this compound

| Adverse Effect | Description |

|---|---|

| Atypical Femoral Fractures | Fractures occurring with minimal or no trauma |

| Oral Mucosal Ulceration | Painful ulcers in the oral cavity |

Q & A

Q. Basic Research: What standardized methods are recommended for determining dissociation constants (pKa) of alendronic acid in aqueous and micellar media?

Answer:

The dissociation constants of this compound are typically determined via potentiometric titration under controlled ionic strength (e.g., 0.10 M KCl) and temperature (25°C) . For micellar systems (e.g., cetylpyridinium chloride), titration protocols must account for micelle-drug interactions by adjusting ionic strength and validating stability of the micellar phase. Discrepancies in reported pKa values (e.g., conflicting third dissociation constants) highlight the need for standardized buffer systems and validation using multiple analytical techniques (e.g., NMR, UV-Vis spectroscopy) . Researchers should replicate experiments under identical conditions and cross-reference results with literature data, particularly when studying analogs like pamidronic or olpadronic acids .

Q. Basic Research: How should randomized controlled trials (RCTs) assess this compound’s efficacy in osteoporosis while minimizing osteonecrosis risk?

Answer:

RCTs should prioritize stratified randomization by age, bone mineral density (BMD), and comorbidities (e.g., diabetes). Key endpoints include:

- Primary : BMD changes (dual-energy X-ray absorptiometry) and fracture incidence over ≥3 years .

- Secondary : Serum bone turnover markers (e.g., C-terminal telopeptide, CTX) and adverse events (e.g., jaw osteonecrosis).

Exclusion criteria must exclude patients with active dental infections or recent tooth extractions to mitigate BRONJ risk . Placebo-controlled designs should use blinded adjudication committees for adverse event classification .

Q. Advanced Research: How can conflicting dissociation constants for this compound be resolved to improve pharmacokinetic modeling?

Answer:

Discrepancies in pKa values (e.g., from potentiometric vs. spectrophotometric methods) require comparative studies under standardized conditions (pH, ionic strength, temperature) . Advanced approaches include:

- Isothermal titration calorimetry (ITC) to validate protonation steps.

- Computational modeling (e.g., Density Functional Theory) to predict proton affinities and compare with experimental data .

Researchers should publish raw titration curves and computational parameters to enable replication .

Q. Advanced Research: What methodological considerations are critical when integrating imaging techniques (e.g., CT, 18F-NaF PET) to evaluate this compound’s impact on aortic stenosis progression?

Answer:

In trials like the Effect of Denosumab or this compound on Aortic Stenosis study , imaging protocols must standardize:

- CT calcium scoring : Use Agatston scores with phantom calibration to minimize inter-scanner variability.

- 18F-NaF PET : Normalize uptake values to blood pool activity and correct for partial-volume effects.

Blinded core labs should analyze images to reduce bias. Negative results (e.g., no change in aortic valve calcium) require sensitivity analyses to confirm statistical power and adherence to imaging protocols .

Q. Advanced Research: How can environmental risk assessments model this compound’s persistence and bioaccumulation using pharmacokinetic data?

Answer:

Environmental risk models (e.g., PEC/PNEC ratios) rely on sales data , excretion rates, and wastewater treatment plant removal efficiency . Key steps:

Pharmacokinetic parameters : Estimate urinary excretion (e.g., <1% recovery in feces, low bioaccumulation potential) .

Aquatic toxicity assays : Use Daphnia magna or algae to determine chronic toxicity thresholds.

Monte Carlo simulations : Incorporate variability in regional prescribing patterns and hydrological data.

Recent Swedish data (PEC/PNEC = 0.0004) suggest negligible risk, but localized monitoring is advised near pharmaceutical manufacturing sites .

Q. Basic Research: What bone turnover markers are most sensitive for assessing this compound’s pharmacodynamic effects in early-phase trials?

Answer:

- CTX (C-terminal telopeptide) : Reductions ≥50% at 6 months correlate with BMD improvements .

- P1NP (procollagen type I N-terminal propeptide) : Suppression indicates reduced osteoblast activity.

- TRAP5b (tartrate-resistant acid phosphatase) : Reflects osteoclast inhibition.

Sampling must standardize circadian timing (fasting morning samples) and avoid recent fractures to prevent confounding .

Q. Advanced Research: How do long-term safety studies address conflicting evidence on this compound’s association with atrial fibrillation (AF)?

Answer:

The Self-Controlled Case Series method minimizes confounding by comparing AF incidence during vs. pre/post-treatment periods . Key findings:

- No long-term risk : Age-adjusted incidence rate ratio = 1.07 (95% CI 0.94–1.21) .

- Early-phase signal : Transient risk during initial months (mechanism unclear; requires ECG monitoring in high-risk cohorts) .

Meta-analyses should adjust for concurrent medications (e.g., glucocorticoids) and comorbidities (e.g., hypertension) .

Q. Advanced Research: What statistical approaches reconcile contradictory findings in meta-analyses of this compound’s fracture-healing effects?

Answer:

- Bayesian hierarchical models : Account for heterogeneity in trial designs (e.g., fracture sites, dosing regimens) .

- Individual participant data (IPD) meta-analysis : Pool raw data to adjust for covariates (e.g., age, BMD).

The FAB Trial found no delay in distal radius fracture union (23.8% vs. 27.8% union at 4 weeks; p=0.36), but subanalyses by fracture severity may reveal subgroups at risk .

Q. Basic Research: What in vivo models best replicate this compound’s localized effects on peri-implant bone formation?

Answer:

- Rodent tibia implant models : Local elution (e.g., 0.2–1.0 mg doses) increases bone-implant contact (micro-CT analysis; p<0.05) .

- Sheep mandible models : Simulate BRONJ risk post-tooth extraction under bisphosphonate therapy .

Studies must report dose-response curves and use histomorphometry to quantify osteoclast inhibition .

Q. Advanced Research: How can pharmacoepidemiological studies optimize “drug holiday” protocols to balance fracture prevention and BRONJ risk?

Answer:

- Risk-stratified cohorts : High-risk patients (e.g., >5 years of therapy, prior BRONJ) benefit from 1–2-year holidays .

- Monitoring : Track CTX rebound (>290 ng/L suggests bone turnover recovery) and BMD declines (>3%/year).

Retrospective analyses of fracture databases (e.g., NOF cohort) should adjust for adherence and comorbidities .

Properties

IUPAC Name |

(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSPWJRAVKPPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121268-17-5 (mono-hydrochloride salt, trihydrate) | |

| Record name | Alendronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022568 | |

| Record name | Alendronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alendronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Fine white powder | |

CAS No. |

66376-36-1 | |

| Record name | Alendronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66376-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alendronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alendronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alendronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALENDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1J18R4W8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alendronic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alendronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233-235 °C (decomposes), MP: 257-262.5 °C. Soluble in water; very slightly soluble in alcohol. Practically insoluble in chloroform. /Alendronic acid, monosodium salt trihydrate/ | |

| Record name | Alendronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alendronic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.